molecular formula C17H13N3 B11854253 3-Benzyl-3h-imidazo[4,5-f]quinoline CAS No. 13359-75-6

3-Benzyl-3h-imidazo[4,5-f]quinoline

Cat. No.: B11854253
CAS No.: 13359-75-6
M. Wt: 259.30 g/mol
InChI Key: RFPPPUIRSFCRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3h-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3h-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide . This one-pot reaction yields the desired imidazoquinoline compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3h-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazoquinoline derivatives.

Scientific Research Applications

3-Benzyl-3h-imidazo[4,5-f]quinoline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Benzyl-3h-imidazo[4,5-f]quinoline is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • 3H-1Benzofuro[2,3-b]imidazo[4,5-f]quinoline
  • 3H-furo[2,3-b]imidazo[4,5-f]quinoline
  • 3H-furo[2,3-b]pyrazolo[4,3-f]quinoline

Comparison: 3-Benzyl-3h-imidazo[4,5-f]quinoline is unique due to its benzyl substitution, which can influence its chemical reactivity and biological activity. Compared to other imidazoquinoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

CAS No.

13359-75-6

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

3-benzylimidazo[4,5-f]quinoline

InChI

InChI=1S/C17H13N3/c1-2-5-13(6-3-1)11-20-12-19-17-14-7-4-10-18-15(14)8-9-16(17)20/h1-10,12H,11H2

InChI Key

RFPPPUIRSFCRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC4=C3C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.